molecular formula C31H27NO4 B2909749 2-({[1,1'-biphenyl]-4-yl}methyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 2094684-25-8

2-({[1,1'-biphenyl]-4-yl}methyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No. B2909749
CAS RN: 2094684-25-8
M. Wt: 477.56
InChI Key: BAFGGIURIPOBEL-UHFFFAOYSA-N
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Description

This compound is also known as Fmoc-Lys-OtBu.HCl . It has a molecular formula of C25H33ClN2O4 and a molecular weight of 461 .


Synthesis Analysis

The synthesis of 9-fluorenones, which is a component of the compound, can be achieved by aerobic oxidation of 9H-fluorenes under ambient conditions in the presence of KOH in THF .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a fluorenylmethyloxycarbonyl (Fmoc) group, a biphenyl group, and an amino propanoic acid group .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s likely that the compound’s activity would depend on the context in which it is used, such as in the synthesis of other compounds .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical, it should be handled with appropriate safety precautions .

Future Directions

The future directions for this compound are not specified in the available resources. Given its potential use in peptide synthesis, it could be a subject of future research in that area .

properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-phenylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO4/c33-30(34)24(18-21-14-16-23(17-15-21)22-8-2-1-3-9-22)19-32-31(35)36-20-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-17,24,29H,18-20H2,(H,32,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFGGIURIPOBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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